N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
The compound contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole . The benzothiazole system is known to be biologically and chemically active, and is found in a wide variety of synthetic and natural products .
Molecular Structure Analysis
The molecular structure of a compound can often be predicted based on its components. In this case, the compound would likely have a benzothiazole core, with additional functional groups attached at specific positions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzothiazoles are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzothiazole moiety could influence the compound’s solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-23-13-5-6-14(24-2)16-15(13)18-17(25-16)20-9-7-11(8-10-20)19-26(21,22)12-3-4-12/h5-6,11-12,19H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLIGQUUVLHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCC(CC3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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